molecular formula C8H13N3OS B11805279 2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide

2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide

Cat. No.: B11805279
M. Wt: 199.28 g/mol
InChI Key: PLWQFCGVNGSLPA-GDVGLLTNSA-N
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Description

2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide is a compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide typically involves the reaction of thiazole derivatives with appropriate amines under controlled conditions. One common method involves the condensation of a thiazole aldehyde with an amine in the presence of a reducing agent. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted thiazole derivatives.

Scientific Research Applications

2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Known for its pharmacological activities and used in various medicinal applications.

    Thiazolidine derivatives: These compounds share structural similarities and are studied for their biological activities.

Uniqueness

2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide stands out due to its specific structural features and the unique combination of functional groups

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

2-amino-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C8H13N3OS/c1-5(9)7(12)11-6(2)8-10-3-4-13-8/h3-6H,9H2,1-2H3,(H,11,12)/t5?,6-/m0/s1

InChI Key

PLWQFCGVNGSLPA-GDVGLLTNSA-N

Isomeric SMILES

C[C@@H](C1=NC=CS1)NC(=O)C(C)N

Canonical SMILES

CC(C1=NC=CS1)NC(=O)C(C)N

Origin of Product

United States

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